4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid
Description
4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid (CAS: 2227990-19-2) is a tetracarboxylic acid featuring a central pyridine ring linked via methylene-azanetriyl bridges to four benzoic acid groups. This structure confers high symmetry, rigidity, and multiple coordination sites, making it suitable for metal-organic frameworks (MOFs), hydrogen-bonded organic frameworks (HOFs), and chelation chemistry. Its synthesis likely involves multi-step condensation and functionalization reactions, as inferred from analogous compounds .
Properties
IUPAC Name |
4-[4-carboxy-N-[[6-[(4-carboxy-N-(4-carboxyphenyl)anilino)methyl]pyridin-2-yl]methyl]anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O8/c39-32(40)22-4-12-28(13-5-22)37(29-14-6-23(7-15-29)33(41)42)20-26-2-1-3-27(36-26)21-38(30-16-8-24(9-17-30)34(43)44)31-18-10-25(11-19-31)35(45)46/h1-19H,20-21H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDFRQXDGCXAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)CN(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
A widely adopted strategy involves palladium-catalyzed cross-coupling to install benzoic acid precursors onto halogenated pyridine intermediates. For example:
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Halogenation of Pyridine Core :
Pyridine-2,6-dicarboxaldehyde is converted to 2,6-dibromopyridine via bromination under acidic conditions. -
Protection of Carboxylic Acids :
4-Aminobenzoic acid is esterified to 4-aminobenzoate methyl ester to prevent side reactions during coupling. -
Buchwald-Hartwig Amination :
The dibromopyridine undergoes amination with 4-aminobenzoate methyl ester using Pd(OAc)₂, P( t-Bu)₃, and NaO t-Bu in toluene at 75°C for 24 hours. This step forms the C–N bonds between pyridine and azanetriyl groups. -
Methylene Bridge Installation :
The resulting diamine intermediate reacts with formaldehyde or bis(methanesulfonoxymethyl) ether under basic conditions to form methylene linkages. For instance, bis(methanesulfonoxymethyl) ether acts as a bis-electrophile, enabling nucleophilic substitution at the amine sites. -
Ester Hydrolysis :
Trifluoroacetic acid (TFA) in dichloromethane cleaves the methyl esters, yielding the free carboxylic acids. This step achieves a 96% conversion efficiency under mild conditions.
Table 1: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 82% conversion |
| Ligand | P( t-Bu)₃ | Reduces side products |
| Solvent | Toluene | Enhances solubility |
| Temperature | 75°C | Balances kinetics and stability |
| Reaction Time | 24 hours | Ensures completion |
Reductive Amination Pathway
Aldehyde-Amine Condensation
An alternative route employs reductive amination to construct the methylene-azanetriyl bridges:
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Pyridine-2,6-dicarboxaldehyde reacts with 4-aminobenzoic acid methyl ester in the presence of NaBH₃CN or H₂/Pd-C.
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The imine intermediates are reduced to secondary amines, forming –CH₂–NH– linkages.
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A second equivalent of 4-aminobenzoate methyl ester couples to each nitrogen center, followed by methylene bridge closure using formaldehyde.
This method avoids harsh alkylation conditions but requires stringent stoichiometric control to prevent oligomerization.
Solid-Phase Synthesis and Characterization
Catalyst Recycling and Green Chemistry
Recent advances integrate magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@MIL-101(Cr)) to facilitate ligand synthesis. These systems enable solvent-free reactions and magnetic recovery, reducing waste and improving scalability.
Spectroscopic Validation
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¹H NMR : Aromatic protons of the pyridine core resonate at δ 8.5–9.0 ppm, while methylene bridges appear as singlets near δ 4.0–4.5 ppm.
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IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) confirm carboxylic acid and amine functionalities.
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Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode reveals [M + H]⁺ peaks at m/z 589.56, consistent with the molecular formula C₃₄H₂₄N₂O₈ .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzene rings to more oxidized forms, such as quinones.
Reduction: : Reduction of the azanetriyl groups to simpler amines.
Substitution: : Replacement of hydrogen atoms on the benzene rings with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents.
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Simple amines and amides.
Substitution: : Halogenated benzene derivatives and other substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
This compound features a tetrabenzoic acid framework with pyridine and azanetriyl linkers, contributing to its potential as a versatile ligand in coordination chemistry. The structural arrangement allows for multiple binding sites, which are crucial for forming stable complexes with metal ions.
Key Structural Features:
- Pyridine Rings: Provide basicity and potential for coordination.
- Benzoic Acid Moieties: Contribute to solubility and interaction with biological systems.
- Azanetriyl Linkers: Enhance the compound's chelating ability.
Coordination Chemistry
The compound has been studied for its ability to form coordination complexes with various metal ions. These complexes are essential in catalysis and materials science.
Case Study:
Research indicates that the compound can stabilize transition metal complexes, enhancing their reactivity and selectivity in catalytic processes. For example, studies have shown that metal complexes derived from this ligand exhibit increased catalytic activity in organic transformations, such as oxidation reactions .
The biological implications of this compound are significant, particularly in drug design and development. Its structure allows for interactions with biological macromolecules, which can lead to therapeutic applications.
Case Study:
In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. The mechanism appears to involve the disruption of cellular processes through metal ion coordination, leading to apoptosis in targeted cells .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of sensors and nanomaterials.
Case Study:
Recent advancements have highlighted the use of this compound in the synthesis of fluorescent nanomaterials. These materials have shown promise in bioimaging applications due to their enhanced photostability and biocompatibility .
Environmental Applications
The chelating properties of the compound make it a candidate for environmental remediation technologies, particularly in the adsorption of heavy metals from wastewater.
Case Study:
Research has indicated that the ligand can effectively bind heavy metals such as lead and cadmium, facilitating their removal from contaminated water sources. This application is critical for developing sustainable environmental practices .
Table 1: Summary of Applications
| Application Area | Description | Case Studies |
|---|---|---|
| Coordination Chemistry | Formation of metal complexes for catalysis | Enhanced catalytic activity in oxidation reactions |
| Biological Activity | Antiproliferative effects against cancer cells | Induction of apoptosis through metal ion interactions |
| Material Science | Development of fluorescent nanomaterials | Use in bioimaging due to photostability |
| Environmental Applications | Adsorption of heavy metals from wastewater | Effective removal of lead and cadmium from contaminated sources |
Mechanism of Action
The mechanism by which 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variants
4,4',4'',4'''-(1,4-Phenylenebis(pyridine-4,2,6-triyl))tetrabenzoic Acid (H4L)
- Structure : Replaces the pyridine core with a 1,4-phenylene group.
- Synthesis: Synthesized via solvent-free ball milling of 4-methylacetophenone, terephthalaldehyde, and NaOH .
- Applications : Used in zirconium-based MOFs for selective sulfur dioxide adsorption due to its planar geometry and robust coordination .
- Key Difference : The phenylene core reduces Lewis basicity compared to pyridine, altering metal-ligand interactions in MOFs .
4,4',4',4''-([1,1′-Biphenyl]-4,4′-diylbis(azanetriyl))tetrabenzoic Acid (H4BDATB)
- Structure : Features a biphenyl core instead of pyridine.
- Applications : Forms flexible HOFs (e.g., HOF-ZSTU-4) that undergo solid-state phase transitions for acetylene storage .
- Key Difference : Biphenyl provides greater conformational flexibility, enabling dynamic framework adjustments during gas adsorption .
Functional Group Variations
Tetraethyl 2,2',2'',2'''-((Pyridine-2,6-diylbis(methylene))bis(azanetriyl))tetraacetate (TEIDA2Pyr)
- Structure : Substitutes benzoic acids with tetraethyl acetate groups.
- Properties : The ester groups enhance solubility in organic solvents, facilitating purification (90–95% yield) .
- Applications : Sodium salt derivatives (IDA2Pyr) act as actinide-selective chelators, leveraging acetate’s moderate acidity for pH-dependent binding .
4,4'-(Pyridine-2,6-diylbis(oxy))dibenzoic Acid (PDA)
- Structure : Uses ether (-O-) linkages instead of azanetriyl (-NH-) bridges.
- Synthesis : Prepared via Williamson reaction of 2,6-dichloropyridine and 4-hydroxybenzoate .
- Applications : Incorporated into polybenzimidazoles for high-temperature proton exchange membranes, where ether groups improve thermal stability .
Coordination and Adsorption Performance
Challenges and Advantages
- Solubility : The tetrabenzoic acid’s poor solubility may necessitate esterification (e.g., tetramethyl ester, CAS: 1142944-78-2) for synthetic handling .
- Thermal Stability : Benzoic acid groups enhance thermal resilience (>300°C) compared to acetate derivatives .
- Purity : Commercial availability at 95% purity (HA-4254) indicates scalability but requires rigorous crystallization .
Biological Activity
4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving pyridine derivatives and benzene carboxylic acids. The structural formula indicates the presence of multiple functional groups that contribute to its biological activity. The dihedral angles between the pyridine and benzene rings suggest significant steric interactions that may influence its reactivity and binding properties in biological systems .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O2 |
| Dihedral Angle (Pyridine-Benzenes) | 84.55° (Pyridine-Benzene) |
| Dihedral Angle (Benzene-Benzenes) | 46.07° |
Antioxidant Activity
Research has shown that derivatives of pyridine compounds exhibit notable antioxidant properties. For instance, one study reported that a related compound demonstrated an inhibition rate of 72.93% against the DPPH free radical at a concentration of 25 μg/mL . While specific data on the tetrabenzoic acid derivative is limited, its structural analogs suggest potential antioxidant capabilities.
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. For example, pyridine-based compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (hCA I and II). These studies have shown promising results with inhibition constants (K_i) ranging from nanomolar to micromolar concentrations .
Antimicrobial Properties
While direct studies on the antimicrobial activity of this compound are scarce, related compounds have demonstrated significant antimicrobial effects against various bacterial strains. This suggests that the compound may also possess similar properties, warranting further investigation.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of pyridine derivatives and evaluated their biological activities. The findings indicated that certain modifications to the pyridine structure significantly enhanced antioxidant and enzyme inhibitory activities. This highlights the importance of structural variations in optimizing biological efficacy .
Case Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanisms underlying the biological activities of pyridine derivatives. It was found that these compounds could interact with specific proteins involved in oxidative stress pathways, suggesting a potential therapeutic role in diseases characterized by oxidative damage .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Reacting pyridine-2,6-dicarboxaldehyde with primary amines under reflux in a mixed solvent system (e.g., acetic anhydride/acetic acid) with a catalyst like sodium acetate. This forms the bis(azanetriyl) backbone .
- Step 2: Introducing benzoic acid derivatives via nucleophilic substitution or ester hydrolysis. Yields (~68%) can be improved by optimizing temperature (e.g., 100–135°C) and solvent polarity .
- Characterization: Use IR to confirm functional groups (e.g., CN stretch at ~2,219 cm⁻¹) and NMR to verify proton environments (e.g., aromatic protons at δ 7.29–8.01 ppm in DMSO-d₆) .
Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., carboxylic acid O-H stretches at ~3,400 cm⁻¹ and C=O at ~1,700 cm⁻¹) .
- NMR (¹H/¹³C): Resolves aromatic proton environments and confirms symmetry in the pyridine-bis(azanetriyl) core. For example, pyridine protons appear as singlets due to symmetry .
- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 386–403 for related derivatives) and fragmentation patterns .
- X-ray Diffraction (XRD): Resolves crystal packing and confirms coordination geometry in metal-organic frameworks (MOFs) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .
- Ventilation: Use fume hoods to minimize inhalation of dust (GHS H335: respiratory irritation) .
- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes and seek medical attention .
- Storage: Keep in airtight containers away from ignition sources (decomposition may release toxic fumes) .
Advanced: How can this compound be integrated into covalent organic frameworks (COFs) for photocatalytic applications?
Methodological Answer:
- Design Strategy: Utilize the tetrabenzoic acid moieties as linkers to coordinate with metal nodes (e.g., Zr⁴⁺ or Fe³⁺) via solvothermal synthesis (100–120°C in DMF) .
- Photocatalytic Testing: Assess H₂ evolution rates under visible light using Pt co-catalysts and sacrificial agents (e.g., triethanolamine). Monitor efficiency via UV-Vis spectroscopy and gas chromatography .
- Troubleshooting: If framework stability is poor, modify linker rigidity by introducing hydrophobic substituents (e.g., methyl groups) to reduce hydrolytic degradation .
Advanced: How can researchers resolve contradictions in reported thermal stability data for derivatives of this compound?
Methodological Answer:
- Controlled Experiments: Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .
- Cross-Validation: Compare crystallinity (via XRD) and purity (via HPLC) across samples. Impurities (e.g., unreacted aldehydes) may lower observed stability .
- Computational Modeling: Use density functional theory (DFT) to calculate bond dissociation energies and predict degradation thresholds .
Advanced: What theoretical frameworks guide the study of this compound’s electronic properties in optoelectronic devices?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory: Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G*) to predict charge-transfer efficiency .
- Charge Transport Models: Apply Marcus theory to evaluate electron hopping rates in thin-film devices, correlating with π-π stacking distances from XRD .
- Machine Learning: Train models on existing MOF databases to predict bandgap tuning via functional group substitutions (e.g., –NO₂ or –NH₂) .
Advanced: How can researchers design experiments to assess the compound’s efficacy in membrane separation technologies?
Methodological Answer:
- Membrane Fabrication: Blend the compound with polymers (e.g., polyimide) via phase inversion. Optimize solvent (e.g., NMP) and non-solvent (water) ratios for porosity control .
- Performance Testing: Measure gas (CO₂/N₂) or ion (Li⁺/Mg²⁺) selectivity using permeability cells. Correlate results with BET surface area and pore size distribution .
- Durability Studies: Expose membranes to humidified environments (80°C, 90% RH) for 500 hours and monitor flux decline via SEM/EDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
